molecular formula C11H11ClN4S B11795159 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine

Cat. No.: B11795159
M. Wt: 266.75 g/mol
InChI Key: BCJMLYXNHQFUSU-UHFFFAOYSA-N
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Description

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine is a pyrimidine derivative featuring a fused thienopyridine moiety. This compound is notable for its role as a structural component in spiro-thiazolidine heterocycles, which exhibit significant antimicrobial activity . The thienopyridine group enhances molecular rigidity and binding affinity, while the pyrimidine core allows for functional group modifications that influence biological activity. Synthetic routes often involve multicomponent reactions or substitutions on the pyrimidine ring, as seen in analogous compounds like clopidogrel and prasugrel .

Properties

Molecular Formula

C11H11ClN4S

Molecular Weight

266.75 g/mol

IUPAC Name

4-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrimidin-5-amine

InChI

InChI=1S/C11H11ClN4S/c12-10-9(13)11(15-6-14-10)16-3-1-8-7(5-16)2-4-17-8/h2,4,6H,1,3,5,13H2

InChI Key

BCJMLYXNHQFUSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=C(C(=NC=N3)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thienopyridine derivatives followed by chlorination and amination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understanding its mechanism.

Biological Activity

4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring and a thieno[3,2-c]pyridine moiety. Its molecular formula is C14H12ClN3SC_{14}H_{12}ClN_3S with a molecular weight of 299.78 g/mol. The presence of chlorine and sulfur atoms in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and has been implicated in various cancers .
  • Receptor Binding : The compound may also exhibit affinity for certain receptors that regulate cellular signaling pathways. Its structural similarity to other thienopyridine derivatives indicates potential interactions with G-protein coupled receptors (GPCRs) and other membrane-bound proteins.

In Vitro Studies

In vitro assays have demonstrated the cytotoxicity of this compound against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver)10.5Induction of apoptosis
MCF7 (Breast)12.0Cell cycle arrest
A549 (Lung)15.3Inhibition of proliferation

These results indicate that the compound has significant potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell growth.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its therapeutic potential. Factors such as solubility and stability under physiological conditions will significantly influence its bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

Antiplatelet Agents: Clopidogrel and Prasugrel
  • Clopidogrel (Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate): Structure: Shares the 6,7-dihydrothieno[3,2-c]pyridine moiety but includes an ester group at the C2 position. Activity: Irreversible P2Y12 receptor antagonist, used for thrombosis prevention . Synthesis: Optimized via microwave-assisted multicomponent reactions with organozinc reagents and glyoxylate derivatives .
  • Prasugrel (2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)-ethanone): Structure: Features a cyclopropyl and fluorophenyl group, enhancing metabolic stability. Activity: Faster-acting antiplatelet agent compared to clopidogrel .
Compound Core Structure Key Substituents Primary Application Reference
Target Compound Pyrimidin-5-amine Thienopyridine at C6 Antimicrobial
Clopidogrel Thienopyridine-acetate Ester at C2, chlorophenyl Antiplatelet
Prasugrel Thienopyridine-ketone Cyclopropyl, fluorophenyl, acetyloxy Antiplatelet
Pyrimidine-Based Antimicrobial Agents
  • Compound 72 (Spiro-thiazolidine derivative) :

    • Structure : Incorporates the target compound as a substituent in a spiro-thiazolidine scaffold.
    • Activity : Exhibits robust antibacterial and antifungal activity (MIC values comparable to streptomycin and amphotericin B) .
    • Mechanism : Disrupts microbial cell wall synthesis via thiazole ring interactions .
  • 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine: Structure: Methoxy and methyl groups replace the thienopyridine moiety. Application: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Other Pyrimidine Derivatives
  • 4-Chloro-6-[4-(3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine :

    • Structure : Piperidine-linked pyrazole and dichlorophenyl groups.
    • Activity : Under investigation for kinase inhibition in cancer therapy .
  • 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine: Structure: Iodo and methylsulfanyl substituents enhance halogen bonding. Application: Potential antiviral and antitumor agent .

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